Analytical Specificity: 13:0 Lyso PC as a Non-Endogenous Internal Standard
The primary differentiator for 13:0 Lyso PC in analytical chemistry is its utility as a non-endogenous internal standard (IS) for the quantification of endogenous LPC species in biological matrices, a role that cannot be filled by common even-chain LPCs like 14:0, 16:0, or 18:0. In a high-throughput ESI-MS/MS method for plasma LPC quantification, LPC 13:0 was selected as an IS specifically because it does not occur naturally, ensuring that the IS signal is derived solely from the spiked standard and not from the sample background [1]. The method achieved a within-run imprecision (CV) of approximately 3% for major LPC species using this approach, demonstrating the analytical robustness afforded by the 13:0 chain length [1].
| Evidence Dimension | Suitability as an internal standard for biological samples |
|---|---|
| Target Compound Data | Non-endogenous; does not occur naturally in plasma |
| Comparator Or Baseline | Endogenous LPCs (e.g., 14:0, 16:0, 18:0); present in plasma at variable, disease-dependent concentrations |
| Quantified Difference | Qualitative distinction: Background-free vs. variable background signal |
| Conditions | Quantitative analysis of LPC species in human EDTA-plasma via direct flow injection ESI-MS/MS |
Why This Matters
This property enables accurate, background-free quantification of endogenous LPCs, a core requirement for clinical lipidomics and biomarker discovery.
- [1] Liebisch, G., et al. (2002). High-throughput quantification of lysophosphatidylcholine by electrospray ionization tandem mass spectrometry. Clinical Chemistry, 48(12), 2217-2224. PMID: 12446479. View Source
